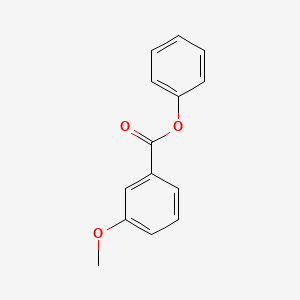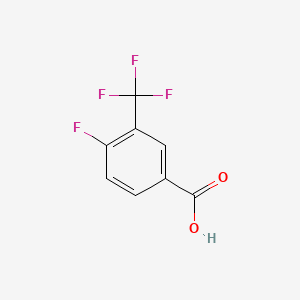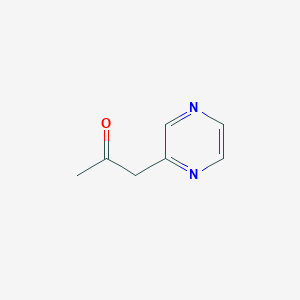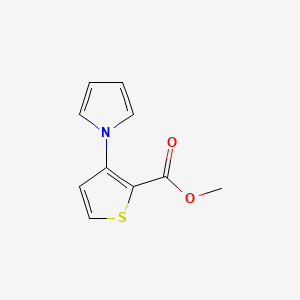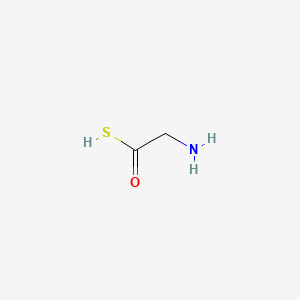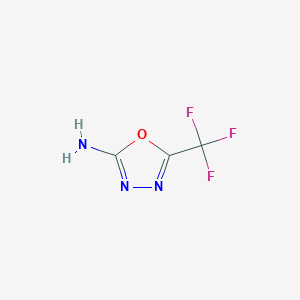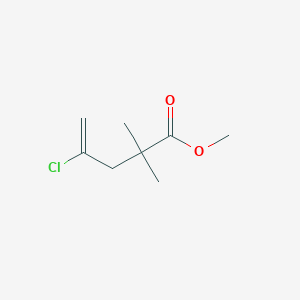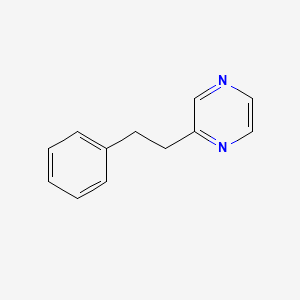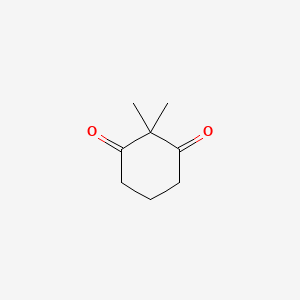
2,2-Dimethylcyclohexane-1,3-dione
Descripción general
Descripción
“2,2-Dimethylcyclohexane-1,3-dione” is an organic compound that acts as a synthetic intermediate . It is an important starting material used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “2,2-Dimethylcyclohexane-1,3-dione” involves a Michael addition reaction . In one study, trimolecular salt Michael adducts were synthesized in excellent yields up to 92% via one-pot multicomponent reactions in an aqueous medium . Another synthesis method involves the Corey-Kim oxidation of secondary alcohols .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclohexane-1,3-dione” has been investigated using X-ray single-crystal diffraction techniques . The compound belongs to the family of cyclic 1,3-diketones . The molecular formula of the compound is C8H12O2 .
Chemical Reactions Analysis
“2,2-Dimethylcyclohexane-1,3-dione” is involved in various chemical reactions. For instance, it participates in multicomponent one-pot reactions, which are efficient and economical procedures widely used in the preparation of heterocyclic molecules . It also undergoes a bromoform reaction leading to bromoform and glutaric acids .
Physical And Chemical Properties Analysis
The compound “2,2-Dimethylcyclohexane-1,3-dione” is a white solid that is soluble in water, as well as ethanol and methanol . Its molecular weight is 140.18 .
Aplicaciones Científicas De Investigación
Electrophilic Iodination
2,2-Dimethylcyclohexane-1,3-dione, when modified as 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione, serves as a mild electrophilic iodinating agent. It is uniquely suited for the selective synthesis of α-iodoketones from allylic alcohols through a process catalyzed by iridium(iii) complexes. This application is particularly useful in synthesizing α-iodinated carbonyl compounds, offering a mild alternative to more aggressive iodinating reagents (Martinez-Erro et al., 2017).
Enzymatic Reduction
Another significant application involves the enzymatic reduction of 2,2-dimethylcyclohexane-1,3-dione to produce (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone. This process leverages Baker's yeast, showcasing the compound's role in producing enantiomerically pure alcohols, a crucial aspect in the synthesis of biologically active molecules (Mori & Mori, 2003).
Asymmetric Hydrogenation
In the field of asymmetric synthesis, 2,2-dimethylcyclohexane-1,3-dione has been used to investigate enantioselective mono reduction. Through screening with ruthenium, rhodium, and iridium TsDPEN complexes, the compound contributed to obtaining high yields of important building blocks like hydroxy ketones with high enantiomeric excess, underscoring its utility in creating compounds for natural product synthesis (Metz et al., 2022).
Chemical Sensing
2,2-Dimethylcyclohexane-1,3-dione has also been part of synthesizing novel chemosensors for detecting biologically and environmentally significant ions like Co2+. The compound's derivatives have been used as part of intramolecular charge transfer (ICT) chromophores, displaying reversible “on–off” sensing capabilities with excellent selectivity and sensitivity. This showcases its potential in environmental monitoring and biological research (Subhasri & Anbuselvan, 2014).
Synthesis of Heterocycles
Moreover, 2,2-dimethylcyclohexane-1,3-dione serves as a synthon in the design and synthesis of a wide variety of heterocycles. Its role as a building block in heterocyclic chemistry has been highlighted, demonstrating its synthetic efficacy in creating complex molecules for further scientific exploration (Heravi et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDTHQAIWWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338759 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclohexane-1,3-dione | |
CAS RN |
562-13-0 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


